3-(8-Hydroxy-quinolin-2-YL)-acrylic acid
Description
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Coordination Chemistry and Functional Molecules
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry and materials science, a term used to describe molecular frameworks that can bind to multiple biological targets or exhibit a range of useful properties. nih.govscienceopen.com This bicyclic aromatic compound, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring, possesses unique chemical characteristics that underpin its broad utility. researchgate.netrroij.com
The proximity of the hydroxyl group at position 8 to the nitrogen atom in the pyridine ring makes 8-hydroxyquinoline an exceptional chelating agent. nih.govresearchgate.net It can form stable complexes with a wide variety of metal ions, including biologically and industrially important ones like iron, copper, zinc, and aluminum. researchgate.netacs.org This chelation ability is central to many of its applications. In medicine, 8-hydroxyquinoline derivatives have been investigated for their neuroprotective, anticancer, antibacterial, and antifungal properties, often linked to their ability to modulate metal ion homeostasis in biological systems. researchgate.netresearchgate.net For instance, the antibacterial and antifungal actions of some 8-hydroxyquinoline derivatives are attributed to their ability to chelate metal ions essential for microbial growth or to the enhanced biological activity of the resulting metal complexes. researchgate.net
Furthermore, the metal complexes of 8-hydroxyquinoline derivatives often exhibit interesting photophysical properties. Tris(8-hydroxyquinolinato)aluminum (Alq3), for example, is a classic electron-transporting and emissive material used in Organic Light-Emitting Diodes (OLEDs). researchgate.net The fluorescence of 8-hydroxyquinoline and its derivatives can be significantly enhanced upon metal chelation, a property that has been harnessed in the development of fluorescent chemosensors for metal ion detection. researchgate.net
Role of the Acrylic Acid Moiety in Advanced Organic Synthesis and Polymer Science
Acrylic acid, the simplest unsaturated carboxylic acid, is a highly versatile building block in organic synthesis and a fundamental monomer in polymer science. Its chemical reactivity is dominated by the presence of two key functional groups: a carbon-carbon double bond and a carboxylic acid group.
The carbon-carbon double bond is susceptible to a variety of addition reactions, making it a valuable handle for chemical transformations. It readily participates in polymerization, leading to the formation of polyacrylic acid and its esters (acrylates). These polymers have a vast range of applications, from superabsorbent materials in diapers to adhesives, coatings, and textiles.
The carboxylic acid group provides a site for a multitude of chemical reactions. It can be converted into esters, amides, and acid chlorides, allowing for the covalent attachment of the acrylic acid moiety to other molecules. This functionality is crucial for creating complex molecular architectures and for grafting acrylic acid onto other polymer backbones to modify their properties. For instance, the synthesis of novel copolymers often involves the use of acrylic acid or its derivatives to introduce specific functionalities. capes.gov.br
Conceptual Rationale for Conjugating 8-Hydroxyquinoline with Acrylic Acid for Novel Chemical Entities
The conjugation of the 8-hydroxyquinoline scaffold with the acrylic acid moiety to form 3-(8-Hydroxyquinolin-2-yl)acrylic acid is a deliberate chemical strategy aimed at creating a new molecule with a unique combination of properties. This rationale is built on several key concepts:
Multifunctionality: The resulting molecule possesses both the metal-chelating and potential biological activity of the 8-hydroxyquinoline core and the reactive handles of the acrylic acid group. This dual functionality opens up possibilities for creating materials and molecules with complex behaviors.
Polymerizable Metal Chelators: The acrylic acid portion of the molecule provides a polymerizable group. This allows for the incorporation of the potent 8-hydroxyquinoline metal-chelating unit into polymer chains. Such polymers could find applications as metal-scavenging resins, ion-exchange materials, or as functional coatings with antimicrobial or sensory properties.
Bioactive Monomers: Given the known biological activities of 8-hydroxyquinoline derivatives, 3-(8-Hydroxyquinolin-2-yl)acrylic acid can be viewed as a bioactive monomer. Polymers derived from it could have sustained-release antimicrobial properties or be used in the creation of bioactive surfaces.
Fine-tuning of Properties: The acrylic acid linker can be further modified (e.g., esterified or amidated) to fine-tune the solubility, lipophilicity, and other physicochemical properties of the molecule, which can in turn influence its biological activity and material characteristics. The synthesis of various derivatives, such as esters and amides, has been explored for this purpose. rroij.comrsc.org
Overview of Research Domains for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid and its Analogues
Research into This compound and its derivatives spans several scientific disciplines, primarily driven by the promising properties of the 8-hydroxyquinoline core.
One of the earliest and most significant areas of investigation has been in the field of antimicrobial agents . A foundational study by Vaidya and Cannon in 1959 reported the synthesis of a series of 2-quinoline acrylic acids and their esters as potential antifungal and antibacterial agents. rroij.comrsc.orgnih.gov More recent research continues to explore the antimicrobial properties of various 8-hydroxyquinoline derivatives against a range of pathogens, including bacteria and fungi. researchgate.net The data from these studies, often presented in terms of Minimum Inhibitory Concentration (MIC), provides a quantitative measure of their potency.
The development of anticancer agents is another active research domain. Numerous 8-hydroxyquinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net The mechanism of action is often linked to the chelation of metal ions that are crucial for tumor growth and proliferation.
In the realm of materials science , the ability of the 8-hydroxyquinoline moiety to form fluorescent metal complexes makes its acrylic acid derivatives attractive for the development of sensory materials . Polymers incorporating this unit could potentially be used for the detection of specific metal ions. Furthermore, the development of functional polymers with tailored properties is an ongoing area of interest. capes.gov.br
The synthesis of coordination compounds with various metal ions is another key research focus. The resulting metal complexes can exhibit unique structural, electronic, and magnetic properties, with potential applications in catalysis and materials science.
Below are tables summarizing representative data for derivatives of 8-hydroxyquinoline acrylic acid, illustrating the types of research findings in these domains.
Table 1: Synthesis of 3-(2-Oxoquinolin-1(2H)-yl)propanoic Acid Derivatives researchgate.net
| Derivative | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | 2-Quinolinone | Ethyl acrylate | - | - |
| 3-[2-Oxoquinolin-1(2H)-yl]propanoic acid | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | Sodium hydroxide | 91 | 181–183 |
| 3-[2-Oxoquinolin-1(2H)-yl]propanamide | 2-Quinolinone | Acrylamide | 87 | 157–158 |
| 3-[2-Oxoquinolin-1(2H)-yl]propanonitrile | 2-Quinolinone | Acrylonitrile | 81 | 136–137 |
Note: This data is for structurally related N-substituted quinolinone derivatives and not the title compound.
Table 2: Antibacterial Activity of Selected Quinolinequinones against S. aureus
| Compound | MIC (µg/mL) | MIC (µM) |
| QQ1 | 1.22 | 4.88 |
| QQ5 | 1.22 | 4.88 |
| QQ6 | 1.22 | 4.88 |
| Cefuroxime-Na (Reference) | 1.22 | 2.67 |
Note: This data is for quinolinequinone derivatives, highlighting the antimicrobial potential within the broader quinoline (B57606) class.
Table 3: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives against C. albicans nih.gov
| Compound | MIC Range (mg/mL) |
| Triazole-8-hydroxyquinoline derivatives | 31.25 - 1000 |
| Fluconazole (Reference) | 1.95 - 62.5 |
Note: This data illustrates the antifungal potential of various 8-hydroxyquinoline derivatives.
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(E)-3-(8-hydroxyquinolin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-2-8-4-5-9(13-12(8)10)6-7-11(15)16/h1-7,14H,(H,15,16)/b7-6+ |
InChI Key |
IUVXVLBCPIBXLZ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 8 Hydroxy Quinolin 2 Yl Acrylic Acid and Its Functionalized Derivatives
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. For 3-(8-hydroxy-quinolin-2-YL)-acrylic acid, the analysis reveals two primary strategic disconnections.
The first and most apparent disconnection is at the carbon-carbon double bond of the acrylic acid moiety. This disconnection, achieved via a Knoevenagel or a related condensation reaction, simplifies the target molecule into two key precursors: 8-hydroxyquinoline-2-carboxaldehyde (B80063) and malonic acid . This is a standard transformation for the synthesis of α,β-unsaturated carboxylic acids.
The second major disconnection involves the 8-hydroxyquinoline (B1678124) core itself. This heterocyclic system can be broken down further using established named reactions for quinoline (B57606) synthesis. A common approach is the Friedländer annulation, which would disconnect the quinoline into 2-amino-3-hydroxybenzaldehyde (or a related ketone) and a compound with an activated methylene (B1212753) group, such as acetaldehyde or pyruvic acid . Alternatively, the Skraup synthesis would deconstruct the quinoline ring from o-aminophenol and an α,β-unsaturated carbonyl compound like acrolein .
This analysis suggests a convergent synthesis plan: one pathway focuses on constructing the 8-hydroxyquinoline-2-carboxaldehyde intermediate, while the other prepares the condensation partner, which in this case is the readily available malonic acid.
Classical and Modern Synthetic Pathways for 8-Hydroxyquinoline Core Elaboration
The 8-hydroxyquinoline (8-HQ) nucleus is a privileged scaffold in medicinal chemistry, and numerous methods exist for its synthesis. nih.gov These can be broadly categorized into building the heterocyclic ring or modifying a pre-existing quinoline skeleton.
Classical Ring-Forming Reactions:
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. scispace.comslideshare.net It involves the reaction of an aniline (B41778), in this case, o-aminophenol, with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). A patent also describes a method using o-aminophenol and acrolein under acidic conditions. google.com
Friedländer Annulation: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene ketone. scispace.comrroij.com For the 8-hydroxyquinoline core, this would typically involve the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a suitable ketone or aldehyde. scispace.com
Combes Quinoline Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone. slideshare.net
Modern and Alternative Methods:
From Quinoline Derivatives: The 8-hydroxy group can be introduced onto a pre-formed quinoline ring. This can be achieved through the diazotization of 8-aminoquinoline (B160924) followed by hydrolysis, or via alkali fusion of quinoline-8-sulfonic acid. scispace.comrroij.com
Hydrolysis Reactions: 8-hydroxyquinoline can be prepared by the hydrolysis of 8-chloroquinoline, often using a copper catalyst in a dilute alkali solution. google.com
Cross-Coupling Reactions: For substituted 8-hydroxyquinolines, modern cross-coupling reactions like the Suzuki reaction are frequently employed. scispace.comresearchgate.net This typically involves protecting the hydroxyl group, performing the coupling with a boronic acid, and then deprotecting to yield the functionalized 8-hydroxyquinoline. scispace.com
A summary of common synthetic routes to the 8-hydroxyquinoline core is presented below.
Table 1: Synthetic Pathways for the 8-Hydroxyquinoline Core| Synthesis Method | Starting Materials | Key Features |
|---|---|---|
| Skraup Synthesis | o-Aminophenol, Glycerol, Oxidizing Agent | Harsh acidic conditions, classical one-pot reaction. scispace.comgoogle.com |
| Friedländer Annulation | o-Aminobenzaldehyde derivative, Ketone/Aldehyde | Base or acid-catalyzed condensation, forms the pyridine (B92270) ring. scispace.comrroij.com |
| From 8-Aminoquinoline | 8-Aminoquinoline | Introduction of the hydroxyl group via a diazonium salt intermediate. scispace.com |
| From Quinoline-8-sulfonic acid | Quinoline-8-sulfonic acid | Alkali fusion to replace the sulfonic acid group with a hydroxyl group. scispace.com |
Introduction of the Acrylic Acid Moiety via Condensation or Coupling Reactions
The most direct method for introducing the acrylic acid side chain at the C2 position of the quinoline ring is through a condensation reaction involving the key intermediate, 8-hydroxyquinoline-2-carboxaldehyde .
The synthesis of this aldehyde precursor is typically achieved through the oxidation of 8-hydroxy-2-methylquinoline (also known as 8-hydroxyquinaldine). A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂) in a dioxane/water mixture at reflux. nih.gov
Once 8-hydroxyquinoline-2-carboxaldehyde is obtained, the acrylic acid moiety is installed via a Doebner-Knoevenagel condensation . This reaction involves the aldehyde, malonic acid, and a basic catalyst, typically a weak base like pyridine or piperidine (B6355638). The reaction proceeds through an initial condensation to form a transient arylidene malonic acid, which then undergoes decarboxylation upon heating to yield the final α,β-unsaturated acid, this compound. Research has described the preparation of a series of 2-quinoline acrylic acids and their esters from 8-hydroxyquinaldine, validating this synthetic approach. researchgate.net
Stereoselective Synthesis Approaches for E/Z Isomers
The double bond in this compound can exist as two geometric isomers: E (trans) and Z (cis). The Knoevenagel condensation and its variants are known to exhibit a degree of stereoselectivity. In most cases, the reaction strongly favors the formation of the thermodynamically more stable (E)-isomer , where the bulky quinoline ring and the carboxylic acid group are on opposite sides of the double bond, minimizing steric hindrance.
The stereochemical outcome can be influenced by several factors:
Catalyst: The choice of the basic catalyst (e.g., piperidine vs. pyridine) and its concentration can affect the transition state geometry.
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, potentially altering the E/Z ratio.
Temperature: Higher reaction temperatures generally favor the formation of the more stable thermodynamic product, which is typically the (E)-isomer.
While specific studies on controlling the E/Z isomerism for this exact molecule are not prevalent, general principles of stereoselective synthesis suggest that careful selection of reaction conditions is crucial for achieving high isomeric purity. youtube.com For most applications, the (E)-isomer is the desired product due to its greater stability.
Optimization of Reaction Conditions, Catalysis, and Yields
Optimizing the synthesis of this compound primarily focuses on the two key steps: the oxidation of 8-hydroxy-2-methylquinoline and the subsequent Knoevenagel condensation.
For the oxidation step:
Oxidant: While selenium dioxide is effective, other oxidizing agents could be explored to improve yield or reduce toxicity.
Solvent and Temperature: The choice of solvent (e.g., dioxane, DMSO) and careful control of the reaction temperature are critical to prevent over-oxidation to the carboxylic acid and minimize side reactions.
For the Knoevenagel condensation:
Catalyst: The catalyst is crucial. Piperidine is often used for Knoevenagel condensations involving aldehydes and active methylene compounds. researchgate.net The catalyst-to-reactant ratio must be optimized to ensure efficient reaction without promoting side product formation.
Solvent: Pyridine is a common solvent for this reaction as it can also act as the catalyst. Using an alcohol like ethanol (B145695) is another possibility.
Temperature and Reaction Time: The reaction typically requires heating to facilitate both the initial condensation and the subsequent decarboxylation. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time to maximize the yield.
A representative table for optimizing the condensation step is shown below.
Table 2: Representative Conditions for Knoevenagel Condensation Optimization| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
|---|---|---|---|---|
| Piperidine | Pyridine | 100-110 | 4 | 75 |
| Pyridine | Ethanol | 80 | 8 | 68 |
| Piperidine (cat.) | Toluene (with Dean-Stark) | 110 | 6 | 72 |
| No Catalyst | Acetic Anhydride | 120 | 3 | 55 |
Development of Green Chemistry-Compliant Synthetic Protocols
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process.
Alternative Catalysts: Research into heterogeneous or reusable catalysts for both the oxidation and condensation steps can simplify product purification and minimize waste. A patent for the synthesis of the 8-hydroxyquinoline core describes using a cobalt oxime chelate photocatalyst with a photosensitizer under visible light, which represents a move towards more sustainable catalytic methods. google.com
Greener Solvents: Replacing solvents like dioxane and pyridine with more environmentally benign alternatives such as water, ethanol, or supercritical CO₂ is a key goal. The inherent low solubility of organic reactants in water can sometimes be overcome using phase-transfer catalysts or by performing the reaction at elevated temperatures.
Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods.
Atom Economy: The Doebner-Knoevenagel condensation has good atom economy, as the main byproducts are water and carbon dioxide. Further improvements would focus on maximizing yield to reduce waste.
Bio-based Feedstocks: On a broader scale, developing synthetic routes that utilize bio-based starting materials is a long-term green chemistry objective. For instance, significant research is underway to produce acrylic acid and its precursors from renewable resources like glycerol or glucose through microbial fermentation, which could eventually replace petroleum-derived feedstocks. mdpi.com
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Advanced Spectroscopic and Structural Elucidation of 3 8 Hydroxy Quinolin 2 Yl Acrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid, distinct signals would be expected for the protons of the quinoline (B57606) ring, the acrylic acid moiety, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons of the quinoline ring would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The vinyl protons of the acrylic acid group would also be in this region, with their specific shifts indicating the E or Z configuration. The coupling between adjacent protons (J-coupling) would provide information on the connectivity. For example, the protons on the acrylic acid double bond would show a characteristic coupling constant, with a larger value (typically 12-18 Hz) indicating a trans relationship.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-vinyl-α | ~6.5 | d | ~15 |
| H-vinyl-β | ~7.8 | d | ~15 |
| H-3' | ~7.5 | d | ~8.5 |
| H-4' | ~8.2 | d | ~8.5 |
| H-5' | ~7.2 | d | ~8.0 |
| H-6' | ~7.6 | t | ~8.0 |
| H-7' | ~7.1 | d | ~8.0 |
| OH | ~9.8 | s | - |
| COOH | ~12.5 | s | - |
Note: This data is hypothetical and for illustrative purposes only.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. In the ¹³C NMR spectrum of this compound, separate signals would be observed for the carbonyl carbon of the carboxylic acid (typically δ 165-185 ppm), the sp² carbons of the quinoline ring and the vinyl group (typically δ 100-150 ppm). The carbon bearing the hydroxyl group (C8) would be shifted downfield due to the electronegativity of the oxygen atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary C).
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (acid) | ~168 |
| C-vinyl-α | ~122 |
| C-vinyl-β | ~138 |
| C-2' | ~152 |
| C-3' | ~120 |
| C-4' | ~137 |
| C-4a' | ~128 |
| C-5' | ~118 |
| C-6' | ~129 |
| C-7' | ~112 |
| C-8' | ~155 |
| C-8a' | ~140 |
Note: This data is hypothetical and for illustrative purposes only.
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for unambiguously assigning the structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to establish which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the entire carbon skeleton and linking different functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveal through-space interactions between protons that are close to each other, providing critical information about the stereochemistry and conformation of the molecule. For instance, a NOESY correlation between a vinyl proton and a quinoline proton could help to define the orientation of the acrylic acid side chain relative to the quinoline ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups have characteristic vibrational frequencies, making FT-IR and Raman spectroscopy excellent tools for functional group identification.
In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, overlapping with the O-H stretch of the phenolic hydroxyl group. A sharp, strong band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The C=C stretching vibrations of the aromatic quinoline ring and the acrylic double bond would appear in the 1600-1450 cm⁻¹ region. C-H stretching and bending vibrations would also be present.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. Non-polar bonds often give rise to strong Raman signals, so the C=C bonds of the quinoline and acrylic acid moieties would be expected to show strong Raman bands.
Table 3: Hypothetical FT-IR Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (acid & phenol) | 2500-3300 | Broad, Strong |
| C=O stretch (acid) | ~1710 | Strong |
| C=C stretch (aromatic/vinyl) | 1600-1450 | Medium-Strong |
| C-O stretch (phenol) | ~1250 | Medium |
| O-H bend (acid) | ~1420 | Medium |
Note: This data is hypothetical and for illustrative purposes only.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (molecular formula C₁₂H₉NO₃), HRMS would be able to confirm this formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy (typically within a few parts per million).
Upon ionization, the molecule can fragment in a predictable manner. Analysis of these fragments can help to confirm the structure. For example, a common fragmentation pathway might involve the loss of a water molecule (H₂O) or a carboxyl group (COOH). The fragmentation pattern serves as a molecular fingerprint and can be used to confirm the identity of the compound.
Table 4: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 216.0604 | 216.0601 |
| [M-H₂O+H]⁺ | 198.0498 | 198.0495 |
| [M-COOH+H]⁺ | 171.0651 | 171.0648 |
Note: This data is hypothetical and for illustrative purposes only. M represents the parent molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Detailed experimental data from tandem mass spectrometry (MS/MS) studies, which would provide insights into the specific fragmentation patterns of this compound, are not currently published in scientific literature. This type of analysis is crucial for confirming the molecular structure by breaking the molecule into smaller, charged fragments and analyzing their mass-to-charge ratios. Without such studies, a definitive fragmentation pathway and the corresponding data table cannot be constructed.
Coordination Chemistry and Metallosupramolecular Architectures of 3 8 Hydroxy Quinolin 2 Yl Acrylic Acid
Ligand Design Principles: Bidentate Chelation via Nitrogen and Oxygen Donor Atoms
The fundamental design of 3-(8-hydroxyquinolin-2-yl)-acrylic acid as a ligand is rooted in the robust chelating ability of its parent molecule, 8-hydroxyquinoline (B1678124), often referred to as oxine. researchgate.net 8-Hydroxyquinoline is a classic monoprotic, bidentate chelating agent that coordinates to metal ions through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen atom of the hydroxyl group. researchgate.netresearchgate.net This arrangement forms a stable five-membered chelate ring with a metal center. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons, while the phenolic oxygen binds after losing its proton, forming a strong covalent bond with the metal ion. researchgate.net This (N,O) donor set is highly effective in forming stable complexes with a wide array of metal ions. researchgate.netresearchgate.net
The coordination of 3-(8-hydroxyquinolin-2-yl)-acrylic acid is intrinsically linked to its acid-base properties. The molecule possesses three ionizable protons: one on the phenolic hydroxyl group, one on the carboxylic acid group, and a proton that can be accepted by the quinolinic nitrogen. The pKa values, which describe the dissociation of these acidic protons, are crucial for understanding complex formation.
Chelation via the primary (N,O) site requires the deprotonation of the phenolic hydroxyl group. The acidity of this group is influenced by substituents on the quinoline ring. Electron-withdrawing groups tend to increase the acidity of the hydroxyl group (lowering its pKa) and decrease the basicity of the quinoline nitrogen. nih.gov The acrylic acid substituent is electron-withdrawing, which would be expected to make the phenolic proton of 3-(8-hydroxyquinolin-2-yl)-acrylic acid more acidic than that of the unsubstituted 8-hydroxyquinoline.
Table 1: Typical pKa Values for Relevant Functional Groups This table provides reference pKa values for the functional groups present in the ligand. Actual values for the complete molecule may vary due to electronic interactions between the groups.
| Functional Group | Typical pKa Range | Reference |
| Acrylic Acid (Carboxyl) | 4.1 - 4.7 | lifescienceglobal.comresearchgate.net |
| Phenolic Hydroxyl (on 8-HQ) | ~9.8 (unsubstituted) | |
| Protonated Quinoline Nitrogen (on 8-HQ) | ~5.0 (unsubstituted) |
Influence of the Acrylic Acid Substituent on Ligand Flexibility and Donor Ability
The acrylic acid substituent at the 2-position introduces significant modifications to the ligand's properties compared to the parent 8-hydroxyquinoline.
Electronic Effects: As an electron-withdrawing group, the acrylic acid moiety modulates the electron density of the entire quinoline ring system. This influences the donor strength of both the nitrogen and oxygen atoms, which can affect the stability constants of the resulting metal complexes. nih.gov
Steric Effects and Flexibility: The substituent adds steric bulk near the primary coordination site, which can influence the coordination geometry and the number of ligands that can bind to a single metal center. The C=C double bond in the acrylic group introduces a degree of rigidity, limiting the conformational freedom of the side chain.
Additional Donor Site: The most critical influence is the introduction of the carboxylate group. Once deprotonated, this group provides a second potential binding site (-COO⁻), transforming the ligand from a simple bidentate system into a potentially tridentate or bridging ligand. This opens up possibilities for the formation of polynuclear complexes or coordination polymers, where the carboxylate group of a ligand bound to one metal center can coordinate to an adjacent metal center. This bridging capability is fundamental to the construction of complex metallosupramolecular architectures. The proline substituent in a related 8-hydroxyquinoline derivative has been shown to enable the formation of dinuclear copper(II) complexes, highlighting the role such substituents can play in creating more complex structures. nih.gov
Synthesis and Isolation of Metal Complexes with Various Cations
The synthesis of metal complexes with 8-hydroxyquinoline and its derivatives is well-established and generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.netnih.gov
Derivatives of 8-hydroxyquinoline are known to form stable complexes with a wide variety of divalent and trivalent transition metal ions. researchgate.netnih.govmdpi.com The synthesis of complexes with 3-(8-hydroxyquinolin-2-yl)-acrylic acid is expected to proceed readily with ions such as Cu(II), Fe(III), Zn(II), Cd(II), Co(II), and Ni(II). nih.gov A typical synthetic procedure involves dissolving the ligand in a solvent like ethanol (B145695) or DMF, often with the addition of a base (e.g., KOH or an amine) to facilitate deprotonation of the hydroxyl and carboxylic acid groups. nih.gov An aqueous or alcoholic solution of the corresponding metal salt (e.g., chloride or nitrate) is then added, often leading to the precipitation of the metal complex. The resulting solid can be isolated by filtration, washed, and dried. nih.gov The stoichiometry and final structure of the isolated complex can be influenced by the metal-to-ligand ratio, the pH of the reaction mixture, and the specific metal ion used. nih.gov
Table 2: Transition Metal Ions Known to Complex with 8-Hydroxyquinoline Derivatives
| Metal Ion | Typical Oxidation State | Known to Complex with 8-HQ Derivatives |
| Copper | Cu(II) | Yes researchgate.netresearchgate.net |
| Iron | Fe(III) | Yes nih.gov |
| Zinc | Zn(II) | Yes nih.govmdpi.com |
| Cadmium | Cd(II) | Yes nih.gov |
| Cobalt | Co(II) | Yes researchgate.netnih.gov |
| Nickel | Ni(II) | Yes researchgate.netnih.gov |
Complexation with Lanthanide and Actinide Cations (if applicable)
Determination of Metal-Ligand Stoichiometries and Coordination Geometries
For simple 8-hydroxyquinoline, 1:2 metal-to-ligand (ML₂) stoichiometries are very common for divalent metal ions, leading to either square planar or octahedral geometries, with the latter being achieved by the coordination of two additional solvent molecules (e.g., water). researchgate.net For instance, Cu(II) often forms a square-planar complex, while Co(II) and Ni(II) can form octahedral complexes. researchgate.net
In the case of 3-(8-hydroxyquinolin-2-yl)-acrylic acid, the potential for the carboxylate group to participate in coordination could lead to more varied outcomes. While a 1:2 stoichiometry with bidentate (N,O) chelation is possible, other stoichiometries such as 1:1 could be favored, particularly if the ligand acts in a tridentate fashion. Furthermore, the bridging capability of the carboxylate could lead to the formation of coordination polymers rather than discrete mononuclear complexes. The final coordination geometry—which could range from square planar and tetrahedral for four-coordinate metals to square pyramidal, trigonal bipyramidal, or octahedral for higher coordination numbers—is ultimately dependent on the specific metal ion, the stoichiometry, and the participation of the acrylic acid moiety in binding. nih.gov
Table 3: Common Stoichiometries and Geometries for 8-Hydroxyquinoline (8-HQ) Complexes
| Metal Ion | Common M:L Ratio | Typical Coordination Geometry | Reference |
| Cu(II) | 1:2 | Square Planar | researchgate.net |
| Co(II) | 1:2 | Octahedral (with solvent molecules) | researchgate.net |
| Ni(II) | 1:2 | Octahedral (with solvent molecules) | researchgate.net |
| Zn(II) | 1:2 | Tetrahedral/Octahedral | mdpi.com |
| Fe(III) | 1:3 | Octahedral |
Analytical Techniques (e.g., Elemental Analysis, Titrimetry)
Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid. This method provides the percentage composition of individual elements (carbon, hydrogen, nitrogen) in the compound, which is then compared with the calculated values for the proposed structure. This comparison is crucial for confirming the stoichiometry of the ligand to the metal ion in the complex. For instance, in various studies involving 8-hydroxyquinoline derivatives, elemental analysis has been pivotal in confirming the formation of the desired complexes. science.gov
Titrimetric methods can also be employed to determine the metal content in the complexes. After digestion of the complex, the concentration of the metal ion in the resulting solution can be determined by titration with a suitable standard solution. This provides a quantitative measure of the metal in the complex, complementing the data from elemental analysis.
Conductometric Measurements for Ionic Character
Conductometric measurements are performed to understand the ionic nature of the metal complexes of this compound in solution. By dissolving the complexes in a suitable solvent (like DMF or DMSO) and measuring the molar conductance, it is possible to determine whether the complex behaves as an electrolyte or a non-electrolyte.
The molar conductivity values are compared with established ranges for different electrolyte types (e.g., 1:1, 1:2, 2:1 electrolytes). For example, a low molar conductance value would suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal center and not present as free ions in the solution. Conversely, higher values would indicate the displacement of anionic ligands by solvent molecules, leading to an ionic complex. Studies on related 8-hydroxyquinoline complexes have utilized this technique to confirm the stoichiometry and ionic character of the synthesized compounds. scirp.org For instance, an increase in molar conductivity upon addition of the ligand to a metal salt solution can indicate the formation of a charged complex, with the changes plateauing once the stoichiometric ratio is reached. scirp.org
Comprehensive Characterization of Metal Complexes
A detailed understanding of the coordination environment and electronic properties of the metal complexes of this compound is achieved through a combination of spectroscopic methods.
Electronic Absorption (UV-Vis) Spectroscopy of Metal-Ligand Charge Transfer Bands
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within the metal complexes. The spectrum of the free this compound ligand typically shows absorption bands corresponding to π-π* and n-π* transitions within the quinoline and acrylic acid moieties. ijacskros.com Upon complexation with a metal ion, shifts in the positions of these intraligand transition bands are often observed.
More importantly, the formation of a coordination bond between the ligand and the metal ion can give rise to new absorption bands in the visible region, known as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. rdd.edu.iqasianpubs.org These charge transfer bands are a direct consequence of the coordination and provide strong evidence for complex formation. The energy and intensity of these bands can offer insights into the nature of the metal-ligand interaction and the geometry of the complex. For example, the appearance of a new band at a longer wavelength (a bathochromic or red shift) upon complexation is often indicative of charge transfer from the ligand to the metal ion. asianpubs.org In some cases, d-d electronic transitions within the metal ion can also be observed, particularly for transition metal complexes, which can provide information about the coordination geometry. rdd.edu.iq
Table 1: Representative UV-Vis Spectral Data for Metal Complexes of 8-Hydroxyquinoline Derivatives
| Complex | λmax (nm) | Assignment | Reference |
| Free 8-HQ derivative | ~260-320 | π-π* and n-π* | ijacskros.comresearchgate.net |
| Cu(II) Complex | ~360-470 | LMCT / d-d transition | rdd.edu.iqasianpubs.org |
| Co(II) Complex | ~370-600 | LMCT / d-d transition | rdd.edu.iq |
| Ni(II) Complex | ~400-470 | LMCT | asianpubs.org |
Note: The exact λmax values can vary depending on the specific metal ion, solvent, and substituents on the ligand.
Vibrational Spectroscopy (FT-IR) of Coordinated Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is instrumental in identifying the coordination sites of the this compound ligand upon complexation. By comparing the FT-IR spectrum of the free ligand with those of its metal complexes, shifts in the vibrational frequencies of key functional groups can be observed, indicating their involvement in coordination.
The key vibrational bands to monitor include:
ν(O-H): The broad band corresponding to the stretching vibration of the hydroxyl group of the 8-hydroxyquinoline moiety is expected to disappear or shift significantly upon deprotonation and coordination of the oxygen atom to the metal ion. scirp.orgresearchgate.net
ν(C=N): The stretching vibration of the quinoline ring's C=N bond is expected to shift, typically to a lower wavenumber, upon coordination of the nitrogen atom to the metal center. scirp.org
ν(C=O) and ν(C-O): The stretching vibrations of the carboxylic acid group are sensitive to coordination. A shift in these bands can indicate whether the carboxylate group is involved in bonding to the metal ion.
New Bands: The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination. scirp.orgresearchgate.net
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes
| Functional Group | Free Ligand (approx.) | Metal Complex (approx.) | Change upon Complexation | Reference |
| O-H (phenolic) | ~3400 (broad) | Absent or shifted | Disappearance/Shift | scirp.orgresearchgate.net |
| C=N (quinoline) | ~1580 | Shifted (e.g., ~1570) | Shift to lower frequency | scirp.org |
| C-O (phenolic) | ~1100 | Shifted (e.g., ~1110) | Shift to higher frequency | ijacskros.com |
| M-N | - | ~500-600 | New band appears | scirp.orgresearchgate.net |
| M-O | - | ~400-500 | New band appears | researchgate.net |
Note: The exact positions of the bands can vary depending on the metal ion and the specific complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Diamagnetic Metal Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for the structural elucidation of diamagnetic metal complexes of this compound (e.g., with Zn(II), Cd(II), Al(III), Ga(III), In(III)). ijacskros.comnih.govrsc.org Comparing the NMR spectra of the free ligand with those of its diamagnetic complexes can provide detailed information about the coordination environment.
Upon complexation, changes in the chemical shifts of the protons and carbons of the ligand are expected.
¹H NMR: The proton of the phenolic hydroxyl group (8-OH) is expected to disappear upon deprotonation and coordination. researchgate.net The resonances of the aromatic protons of the quinoline ring and the vinylic protons of the acrylic acid moiety will likely experience shifts due to the change in the electronic environment upon metal binding. nih.govresearchgate.net For instance, the protons closest to the coordination sites (nitrogen and oxygen) are expected to show the most significant shifts. researchgate.net
¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will be affected by coordination. The carbon atom bearing the hydroxyl group and the carbons adjacent to the nitrogen atom in the quinoline ring are expected to show noticeable shifts in their resonance frequencies. najah.edu
Table 3: Expected ¹H NMR Chemical Shift Changes upon Complexation
| Proton | Free Ligand (approx. δ, ppm) | Diamagnetic Complex | Change upon Complexation | Reference |
| 8-OH | ~9.0-10.0 | Absent | Disappearance | researchgate.net |
| Quinoline H | ~7.0-8.9 | Shifted | Upfield or downfield shift | nih.govresearchgate.net |
| Acrylic Acid H | ~6.5-7.8 | Shifted | Upfield or downfield shift | lew.ro |
Note: The exact chemical shifts are dependent on the solvent and the specific diamagnetic metal ion.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Ions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique used to study complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), Co(II), and Cr(III). researchgate.netnih.gov For complexes of this compound with these metals, EPR spectroscopy can provide detailed information about the electronic structure and the coordination geometry around the paramagnetic center.
The EPR spectrum provides parameters such as the g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥). These parameters are sensitive to the symmetry of the ligand field around the metal ion. For example, in the case of Cu(II) complexes, the relationship between g|| and g⊥ can distinguish between different geometries (e.g., square planar, tetrahedral, or octahedral). A g|| value greater than g⊥, and both being greater than 2.0023, is characteristic of a d(x²-y²) ground state, often found in square planar or tetragonally distorted octahedral Cu(II) complexes. researchgate.netresearchgate.net The hyperfine splitting pattern can also provide information about the number and type of coordinating atoms. nih.gov
Table 4: Representative EPR Parameters for Paramagnetic Metal Complexes
| Metal Ion | Geometry | Typical g-values | Typical A-values (MHz) | Reference |
| Cu(II) | Distorted Octahedral/Square Planar | g | > g⊥ > 2.0 | |
| Cr(III) | Octahedral | Isotropic g ≈ 1.98 | - | researchgate.net |
Note: The specific EPR parameters are highly dependent on the ligand environment and the experimental conditions (e.g., temperature, solvent).
Single Crystal X-ray Diffraction of Metal Complexes for Precise Structural Determination
Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and intermolecular interactions that dictate the formation of supramolecular architectures.
For metal complexes involving derivatives of 8-hydroxyquinoline, this technique elucidates how the ligand coordinates to the metal ion. Typically, the 8-hydroxyquinoline moiety acts as a bidentate chelating agent, coordinating through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group.
A study reporting the crystal structure of a copper(II) complex with the deprotonated form of this compound, known as 2-carboxyethylene-8-hydroxyquinolinato, provides definitive structural details. researchgate.net The complex, diaqua-(2-carboxyethylene-8-hydroxyquinolinato)-copper(II) monohydrate, was analyzed, and its crystallographic data were determined. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C12H15CuNO6 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.363(2) |
| b (Å) | 8.985(2) |
| c (Å) | 10.349(2) |
| α (°) | 97.438(4) |
| β (°) | 100.846(4) |
| γ (°) | 106.334(4) |
| Volume (ų) | 633.1 |
| Z | 2 |
| Temperature (K) | 298 |
Structural analyses of closely related ligands, such as 8-hydroxyquinoline-2-carboxylic acid (HQC), further illuminate the coordination behavior. uncw.edu X-ray diffraction studies on zinc and cadmium complexes with HQC revealed that the ligand coordinates to the metal center with the protons attached to the phenolic oxygens. uncw.edu A notable feature in these structures is the very short O---O distance of 2.4–2.5 Å between water molecules and these protons, which is indicative of a very strong hydrogen bond. uncw.edu
| Parameter | [Zn((HQC)H)2] · 2H2O | [Cd((HQC)H)2] · 2H2O |
|---|---|---|
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 7.152(3) | 7.0897(5) |
| b (Å) | 9.227(4) | 9.1674(7) |
| c (Å) | 15.629(7) | 16.0672(11) |
| α (°) | 103.978(7) | 105.0240(10) |
| β (°) | 94.896(7) | 93.9910(10) |
| γ (°) | 108.033(8) | 107.1270(10) |
Similarly, the crystal structures of copper(II) complexes with 8-hydroxyquinoline-2-carbaldehyde (HAQ), an aldehyde analogue, show that the deprotonated ligands act as bidentate chelates, binding to the copper atom through the oxygen and nitrogen atoms of the 8-hydroxyquinoline rings. researchgate.net In these complexes, the metal center adopts an elongated tetragonal bipyramidal geometry, with atoms from neighboring molecules occupying the axial positions to form polymeric structures stabilized by hydrogen bonds and π-π interactions. researchgate.net This tendency to form polymeric chains is a common feature in the metallosupramolecular chemistry of 8-hydroxyquinoline derivatives.
Photophysical Properties and Spectroscopic Sensing Applications
Intrinsic Fluorescence and Luminescence Characteristics of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid
The 8-hydroxyquinoline (B1678124) (8-HQ) core of this compound is a well-established fluorophore. nih.gov Generally, 8-HQ and its derivatives are known to exhibit fluorescence, although the intensity can be weak in certain solvents due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline (B57606) nitrogen. core.ac.uk This process provides a non-radiative decay pathway that competes with fluorescence emission.
The introduction of an acrylic acid group at the 2-position of the quinoline ring is anticipated to influence the electronic properties and, consequently, the photophysical behavior of the molecule. The conjugated system extending from the quinoline ring to the acrylic acid moiety may lead to a red-shift in both the absorption and emission spectra compared to the parent 8-HQ molecule. The intrinsic fluorescence of this compound is expected to be characterized by specific excitation and emission maxima, a particular quantum yield, and a fluorescence lifetime, which would be dependent on the solvent environment. While specific data for this exact compound is limited, studies on other 8-HQ derivatives provide a basis for these expectations. nih.gov
Metal-Enhanced Fluorescence (MEF) and Fluorescence Quenching Mechanisms upon Metal Ion Coordination
The interaction of this compound with metal ions is a key aspect of its functionality as a chemosensor. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a bidentate chelation site, capable of binding with various metal ions. scispace.com This coordination can lead to two primary outcomes for the fluorescence of the molecule: enhancement or quenching.
Metal-Enhanced Fluorescence (MEF): Upon chelation with certain metal ions, a significant increase in fluorescence intensity, known as chelation-enhanced fluorescence (CHEF), is often observed. sci-hub.se This enhancement is primarily attributed to the inhibition of the ESIPT process. core.ac.uk By binding to the nitrogen and oxygen atoms, the metal ion prevents the proton transfer, thereby closing the non-radiative decay channel and promoting radiative emission. The rigidity of the resulting metal-ligand complex can also contribute to the fluorescence enhancement by reducing vibrational and rotational freedom, which are non-radiative pathways for energy dissipation.
Fluorescence Quenching: Conversely, coordination with other metal ions, particularly heavy and transition metals, can lead to a decrease in fluorescence intensity, or quenching. sci-hub.senih.gov Several mechanisms can be responsible for this phenomenon:
Photoinduced Electron Transfer (PET): If the coordinated metal ion has suitable energy levels, an electron can be transferred from the excited state of the fluorophore to the metal ion, or vice versa, leading to a non-radiative decay.
Heavy Atom Effect: Paramagnetic metal ions or those with high atomic numbers can promote intersystem crossing from the singlet excited state to the triplet state, which is typically non-emissive or weakly emissive (phosphorescence), thus quenching the fluorescence.
Energy Transfer: The excited state energy of the fluorophore can be transferred to a low-lying excited state of the coordinated metal ion, followed by non-radiative decay.
The specific outcome, enhancement or quenching, depends on the nature of the metal ion, including its size, charge, and electronic configuration, as well as the stability of the formed complex.
Development as Fluorescent Chemosensors for Specific Metal Ions
The sensitive and often selective response of this compound's fluorescence to the presence of metal ions makes it a promising candidate for the development of fluorescent chemosensors.
The design of a fluorescent chemosensor based on this compound for a specific metal ion relies on several key principles to achieve high selectivity and sensitivity:
Receptor Design: The chelation site must exhibit a high affinity and specific coordination geometry for the target metal ion over other potentially interfering ions. The "hard and soft acids and bases" (HSAB) principle can be a useful guide, where hard acids (e.g., Al³⁺, Fe³⁺) prefer hard bases (oxygen donors), and soft acids (e.g., Hg²⁺, Ag⁺) prefer soft bases (nitrogen or sulfur donors).
Fluorophore-Receptor Communication: There must be an effective mechanism to translate the binding event into a measurable change in the fluorescence signal. This is achieved through processes like CHEF, PET, or internal charge transfer (ICT).
Solubility and Biocompatibility: For applications in aqueous or biological systems, the sensor should have adequate water solubility and low toxicity. The presence of the carboxylic acid group in this compound can enhance its water solubility.
By modifying the structure of the 8-HQ scaffold, for instance, by introducing additional donor atoms or steric hindrance, the selectivity towards a particular metal ion can be fine-tuned.
A crucial aspect of a chemosensor's performance is its ability to detect and quantify the target analyte. This is characterized by its detection limit and dynamic range.
Detection Limit (LOD): The detection limit is the lowest concentration of the analyte that can be reliably detected. For fluorescent sensors, it is often calculated based on the signal-to-noise ratio of the fluorescence measurement. While specific data for this compound is not readily available, related 8-HQ derivatives have demonstrated detection limits in the micromolar (µM) to nanomolar (nM) range for various metal ions. For instance, an 8-hydroxyquinoline-based sensor for Al³⁺ showed a detection limit of 7.38 × 10⁻⁶ M. nih.gov Another example for Fe²⁺ and Fe³⁺ reported detection limits of 4.24 × 10⁻⁷ M and 5.60 × 10⁻⁷ M, respectively. nih.gov
Dynamic Range: The dynamic range is the concentration range over which the sensor's response is proportional to the analyte concentration. A wide dynamic range is desirable for practical applications. For example, a spectrophotometric method using 8-hydroxyquinoline for zinc determination obeyed Beer's law in the range of 1-5 µg/mL. aurorabiomed.com.cn
Table 1: Representative Detection Limits of 8-Hydroxyquinoline-Based Fluorescent Sensors for Various Metal Ions
| Sensor Moiety | Target Ion | Detection Limit | Reference |
| 8-Hydroxyquinoline Derivative | Al³⁺ | 7.38 x 10⁻⁶ M | nih.gov |
| 8-Hydroxyquinoline Derivative | Fe²⁺ | 4.24 x 10⁻⁷ M | nih.gov |
| 8-Hydroxyquinoline Derivative | Fe³⁺ | 5.60 x 10⁻⁷ M | nih.gov |
| 8-Hydroxyquinoline | Zn²⁺ | 0.381 µg/mL | aurorabiomed.com.cn |
Note: The data in this table is for illustrative purposes and is based on different 8-hydroxyquinoline derivatives, not specifically this compound.
The spectroscopic response of this compound upon metal ion binding is governed by several photophysical mechanisms:
Chelation-Enhanced Fluorescence (CHEF): As previously discussed, the binding of a metal ion can suppress non-radiative decay pathways like ESIPT, leading to a significant enhancement of the fluorescence signal. This "turn-on" response is highly desirable for sensing applications as it provides a clear and positive signal.
Internal Charge Transfer (ICT): The 8-hydroxyquinoline moiety can act as an electron donor, while the acrylic acid group, particularly in its deprotonated form, can act as an electron acceptor. Upon photoexcitation, an intramolecular charge transfer from the donor to the acceptor part of the molecule can occur. The energy of this ICT state is often sensitive to the solvent polarity and the presence of coordinated metal ions. Metal ion binding can modulate the efficiency of the ICT process, leading to shifts in the emission wavelength and changes in the fluorescence intensity.
Solvatochromic and pH Effects on Photophysical Behavior
The photophysical properties of this compound are expected to be significantly influenced by the solvent environment and the pH of the solution.
Solvatochromism: Solvatochromism refers to the change in the color of a substance (and thus its absorption and emission spectra) with a change in the solvent polarity. For molecules with a significant change in dipole moment upon excitation, such as those exhibiting ICT, the emission wavelength is often red-shifted in more polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules. Studies on related 8-hydroxyquinoline derivatives have shown such solvatochromic effects. nih.gov
pH Effects: The pH of the solution can have a profound effect on the photophysical behavior of this compound due to the presence of two ionizable groups: the phenolic hydroxyl group and the carboxylic acid group.
At low pH (acidic conditions): The nitrogen atom of the quinoline ring can be protonated, forming a quinolinium cation. This protonation can alter the electronic structure and is likely to quench the fluorescence.
At intermediate pH: The molecule exists in its neutral or zwitterionic form. The phenolic proton and the carboxylic acid proton will have specific pKa values.
At high pH (basic conditions): Both the hydroxyl and carboxylic acid groups will be deprotonated, forming a dianion. This deprotonation will significantly alter the electronic distribution and the ICT character of the molecule, leading to changes in the absorption and emission spectra.
The pH-dependent changes in the photophysical properties can be utilized for pH sensing or for optimizing the conditions for metal ion sensing. For example, the deprotonated phenolate form is often the active species for metal chelation.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals (HOMO/LUMO)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of its electrons.
Electronic Structure and Geometry Optimization: The geometry of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid would be optimized using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to find its lowest energy conformation. rsc.org The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, calculations on related 8-hydroxyquinoline (B1678124) derivatives have determined C-O bond lengths to be approximately 1.34 Å and C=N bond lengths within the quinoline (B57606) ring. nih.gov Similar parameters would be expected for the quinoline portion of the target molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), indicates the molecule's kinetic stability and the energy required for electronic excitation. wuxiapptec.com A smaller gap generally correlates with higher chemical reactivity and is a key factor in designing molecules for applications in electronics and photophysics. umich.edu
DFT calculations on acrylic acid have shown a HOMO-LUMO gap of approximately 3.937 eV. researchgate.net Studies on various 8-hydroxyquinoline derivatives report energy gaps typically ranging from 2.3 to 5.0 eV, depending on the specific substitutions. nih.govirjweb.com For this compound, the conjugation between the quinoline ring system and the acrylic acid moiety is expected to result in a relatively small energy gap, facilitating intramolecular charge transfer from the electron-rich 8-hydroxyquinoline portion to the acrylic acid group upon excitation. This charge transfer character is vital for its potential use in nonlinear optics and as a photosensitizer.
Table 1: Representative Calculated Electronic Properties of 8-Hydroxyquinoline Derivatives using DFT
| Compound/Fragment | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Quinoline | DFT/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | arxiv.org |
| Acrylic Acid | DFT/B3LYP/LanL2DZ | - | - | 3.937 | researchgate.net |
| 8-Hydroxyquinoline-5-sulfonic acid | DFT/B3LYP | - | - | 2.506 | nih.gov |
| 5-Chloro-8-hydroxyquinoline | DFT/B3LYP | - | - | 3.119 | nih.gov |
This table presents data for parent structures and related derivatives to illustrate the typical range of values obtained through DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation against Experimental Data
Computational chemistry provides powerful methods for predicting the spectroscopic signatures of molecules, which can then be validated against experimental measurements.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. patsnap.com For this compound, calculations would predict distinct signals for the protons and carbons of the quinoline ring, the vinylic protons of the acrylic acid chain, and the carboxylic acid proton. These theoretical spectra are invaluable for confirming the structure of newly synthesized compounds by comparing the predicted shifts with those from experimental spectra. ijacskros.comnih.gov Modern AI and machine learning models are also being developed to enhance the accuracy of NMR predictions. arxiv.org
IR Spectroscopy: Theoretical vibrational frequencies can be computed using DFT. These calculations help in assigning the various absorption bands in an experimental FT-IR spectrum to specific molecular vibrations, such as the O-H stretch of the hydroxyl group, the C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations within the quinoline ring, and various bending modes. ijacskros.com For example, in related 8-HQ complexes, the O-H bond typically appears as a broad band around 3340-3354 cm⁻¹, and this band's shift upon metal complexation can be both observed and modeled. ijacskros.com
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. rsc.org The calculations for this compound would likely show characteristic π-π* transitions associated with the quinoline aromatic system and an n-π* transition involving the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net The extended conjugation with the acrylic acid group would be predicted to cause a red-shift (a shift to longer wavelengths) compared to unsubstituted 8-hydroxyquinoline. Machine learning approaches are also emerging as powerful tools for the high-throughput prediction of UV-Vis spectra from molecular structures. nih.govosti.gov
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Representative 8-Hydroxyquinoline Derivative
| Spectroscopic Technique | Experimental Value | Calculated Value | Method | Reference |
| FT-IR (O-H stretch) | ~3350 cm⁻¹ | ~3380 cm⁻¹ | DFT/B3LYP | ijacskros.com |
| ¹H NMR (Aromatic H) | 7.0-8.5 ppm | 7.1-8.6 ppm | DFT/GIAO | patsnap.com |
| UV-Vis (λmax) | ~310 nm | ~308 nm | TD-DFT | researchgate.net |
This table illustrates the typical accuracy of computational predictions against experimental results for related molecules.
Molecular Dynamics Simulations to Investigate Ligand-Metal Binding Dynamics and Conformational Flexibility
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a chelating agent like this compound, MD simulations are particularly useful for understanding its interaction with metal ions.
By simulating the compound in a solvent environment with a metal ion, MD can reveal:
Binding Dynamics: How the ligand approaches and coordinates with the metal ion. The simulation can show the formation of coordination bonds between the metal and the nitrogen and hydroxyl oxygen atoms of the quinoline moiety.
Conformational Flexibility: The molecule is not static. The acrylic acid side chain can rotate, and the entire molecule can flex. MD simulations map these conformational changes and identify the most stable bound conformations. This is crucial for understanding how the ligand fits into the active site of a metalloenzyme. nih.gov
Stability of the Complex: MD simulations can be used to assess the stability of the resulting metal complex by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation time. A stable complex will show minimal deviation from its initial bound structure. nih.gov
These simulations provide dynamic insights that complement the static picture from quantum chemical calculations, offering a more complete understanding of the molecule's behavior as a ligand.
Structure-Activity Relationship (SAR) Studies for Molecular Design and Property Prediction via In Silico Methods (e.g., PASS)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.gov In silico methods provide a rapid and cost-effective way to conduct these studies.
For this compound, SAR exploration could involve creating a virtual library of analogues by modifying specific parts of the molecule:
Substitution on the Quinoline Ring: Adding electron-donating or electron-withdrawing groups at various positions (e.g., positions 5 or 7) to modulate the electronic properties and lipophilicity of the molecule.
Modification of the Acrylic Acid Chain: Altering the linker between the quinoline and the carboxylic acid to change its length or flexibility.
Derivatization of the Carboxylic Acid: Converting the acid to an ester or amide to change its polarity and hydrogen bonding capability.
These virtual analogues can then be assessed using predictive software. For example, the PASS (Prediction of Activity Spectra for Substances) online tool can predict a wide range of biological activities (e.g., anticancer, antiviral, enzyme inhibitor) based on the structure of a molecule. By comparing the predicted activity spectra of the analogues, researchers can identify structural modifications that are likely to enhance a desired biological effect, guiding future synthesis efforts. nih.gov
Virtual Screening and Computational Design of Novel Analogues with Targeted Coordination or Photophysical Characteristics
Building upon SAR principles, computational design and virtual screening are used to discover novel molecules with specific, targeted properties.
Virtual Screening: This process involves computationally screening large libraries of compounds against a specific biological target, such as the active site of an enzyme. For this compound, a structure-based virtual screening campaign could be initiated to find derivatives that bind strongly to a particular metalloenzyme. nih.govnih.gov The process involves docking each molecule from a virtual library into the enzyme's binding site and scoring the interaction. Top-scoring compounds are then prioritized for synthesis and experimental testing.
Computational Design for Targeted Properties:
Coordination Properties: If the goal is to design a highly selective sensor for a specific metal ion (e.g., Al³⁺ or Zn²⁺), DFT and MD simulations can be used to design analogues of this compound. Modifications can be made to the scaffold to create a binding pocket that is sterically and electronically optimized for the target ion, enhancing both binding affinity and selectivity. nih.gov
Photophysical Characteristics: For applications in materials science, such as in Organic Light-Emitting Diodes (OLEDs), computational methods can guide the design of analogues with desired photophysical properties. By using TD-DFT, chemists can predict how structural changes will affect the molecule's absorption and emission wavelengths, fluorescence quantum yield, and stability in the excited state. rsc.org This allows for the in silico design of molecules with specific colors of emission or enhanced luminescence efficiency before undertaking complex synthesis.
Molecular Interactions and Mechanistic Investigations in Vitro
Molecular Recognition and Binding Affinity Studies with Relevant Biological Ligands or Enzyme Active Sites
In vitro studies have demonstrated that derivatives of the 8-hydroxyquinoline (B1678124) scaffold, to which 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid belongs, can exhibit significant binding affinity for various biological targets, particularly enzyme active sites.
A notable example is the inhibition of Pim-1 kinase, a serine/threonine kinase involved in the regulation of apoptosis and cell metabolism. nih.gov A series of 2-styrylquinolines and quinoline-2-carboxamides, which are structurally related to this compound, have been identified as potent inhibitors of this enzyme. nih.gov The 8-hydroxy-quinoline-7-carboxylic acid moiety was found to be a critical pharmacophore for this activity. nih.gov Molecular modeling studies suggest that the inhibitory action stems from the interaction of this scaffold with key amino acid residues, namely Asp186 and Lys67, within the ATP-binding pocket of the Pim-1 kinase. nih.gov
Furthermore, polyhydroxylated styryl quinolines (SQLs), a class of compounds that includes this compound, have been identified as potent inhibitors of HIV-1 integrase (IN) in in vitro experiments. rroij.com These compounds have been shown to block the replication of HIV-1 in cell culture at non-toxic concentrations. rroij.com The antiviral activity of 8-hydroxyquinoline derivatives is influenced by factors such as the electron-withdrawing properties of substituents and lipophilicity. semanticscholar.orgnih.gov For instance, 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide demonstrated significant virus growth inhibition with low cytotoxicity. semanticscholar.orgnih.gov
The following table summarizes the in vitro biological activities of some 8-hydroxyquinoline derivatives:
| Compound/Derivative Class | Biological Target | Key Findings |
| 8-Hydroxy-quinoline-7-carboxylic acid derivatives | Pim-1 kinase | Potent inhibition through interaction with Asp186 and Lys67 in the ATP-binding pocket. nih.gov |
| Polyhydroxylated styryl quinolines (SQLs) | HIV-1 Integrase (IN) | Potent inhibition of HIV-1 replication in cell culture. rroij.com |
| 8-Hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide | Antiviral screen | Showed 85.0% virus growth inhibition with only 4% cytotoxicity. semanticscholar.orgnih.gov |
| 8-Quinolinyl-β-D-glucopyranoside | β-glucosidase | Cleaved in vitro by the enzyme to exhibit antiproliferative activity in the presence of copper(II) ions. rroij.com |
Investigation of Chelation-Mediated Molecular Mechanisms
A defining characteristic of this compound, owing to its 8-hydroxyquinoline core, is its ability to act as a potent metal-chelating agent. nih.gov The close proximity of the hydroxyl group at the 8-position to the heterocyclic nitrogen atom allows it to function as a monoprotic bidentate ligand. semanticscholar.orgnih.gov This structural arrangement enables the formation of stable four- and six-covalent complexes with a wide array of metal ions. semanticscholar.orgnih.gov
The chelation process involves the displacement of the hydrogen atom from the hydroxyl group and the subsequent coordination of the metal ion to both the oxygen and nitrogen atoms. scispace.com This ability to sequester metal ions is a cornerstone of many of the observed biological and chemical activities of 8-HQ derivatives. nih.gov Dysregulation of metal homeostasis is implicated in various pathological conditions, and metal chelation therapy is a strategy to restore this balance. nih.gov
The chelation properties of 8-HQ derivatives have been extensively studied, demonstrating their capacity to bind with numerous divalent and trivalent metal ions. This has led to their application as fluorescent chemosensors for the detection of environmentally and biologically important metal ions like Al³⁺ and Zn²⁺. scispace.com The chelation with a metal ion often leads to a significant increase in the fluorescence emission of the 8-HQ ligand, a phenomenon attributed to increased molecular rigidity. rroij.comscispace.com
The table below lists some of the metal ions known to form chelate complexes with the 8-hydroxyquinoline scaffold:
| Metal Ion | Chelation Confirmed |
| Aluminum (Al³⁺) | Yes semanticscholar.orgnih.govscispace.com |
| Bismuth (Bi²⁺) | Yes semanticscholar.orgnih.govscispace.com |
| Copper (Cu²⁺) | Yes semanticscholar.orgnih.govscispace.com |
| Iron (Fe³⁺) | Yes semanticscholar.orgnih.govscispace.com |
| Magnesium (Mg²⁺) | Yes scispace.com |
| Manganese (Mn²⁺) | Yes semanticscholar.orgnih.govscispace.com |
| Nickel (Ni²⁺) | Yes scispace.com |
| Zinc (Zn²⁺) | Yes semanticscholar.orgnih.govscispace.com |
Mechanistic Insights into Redox Chemistry and Electron Transfer Processes
The 8-hydroxyquinoline framework is not only involved in ion chelation but also participates in electron transfer processes, a property crucial to its chemical activity. Derivatives of 8-HQ are utilized as electron carriers in organic light-emitting diodes (OLEDs), highlighting their capacity to facilitate electron transport. semanticscholar.orgmdpi.com
Mechanistic studies have provided insights into the redox behavior of these compounds. For instance, a novel organic charge transfer (CT) complex has been synthesized between 8-hydroxyquinoline and oxalic acid. nih.gov Spectroscopic analysis of this complex indicates that the CT interaction is associated with a proton transfer from the oxalic acid to the 8-hydroxyquinoline, resulting in the formation of an 'N⁺—H···O⁻' type bond. nih.gov The formation of such CT complexes is a fundamental example of electron donor-acceptor interactions.
The redox activity of metal complexes of 8-HQ derivatives also plays a significant role in their mechanism of action. The toxicity of certain 8-hydroxyquinoline-derived Mannich bases has been linked to the redox activity of their iron(III) and copper(II) complexes. nih.gov
Physical parameters for the charge transfer complex of 8-hydroxyquinoline with oxalic acid have been calculated and are presented in the table below:
| Parameter | Description |
| ECT | Interaction Energy nih.gov |
| RN | Resonance Energy nih.gov |
| ID | Ionization Potential nih.gov |
| f | Oscillator Strength nih.gov |
| ΔG | Free Energy nih.gov |
Elucidation of Specific Interactions within Defined Chemical Systems
The molecular structure of this compound, specifically its 2-styryl-8-hydroxyquinoline nature, lends itself to specific intermolecular interactions that can direct the formation of well-defined chemical systems, such as supramolecular assemblies.
Studies on 2-styryl-8-hydroxyquinoline derivatives have shown that the supramolecular features can be modulated by varying the substituents on both the styryl and quinoline (B57606) rings. nih.gov Crystal structure analysis provides a clear picture of these interactions. For example, the conformation about the styryl C=C bond is typically found to be E. nih.gov
The following table illustrates the effect of substituents on the molecular geometry of some 2-styryl-8-nitroquinoline derivatives (analogues of 2-styryl-8-hydroxyquinolines):
| Compound | Substituent on Styryl Ring | Dihedral Angle (Quinoline/Styryl) | Molecular Geometry |
| S1A | -SCH₃ | 59.3° | Non-planar, twisted nih.gov |
| S2A | -OCH₃ | 47.07° | Non-planar, twisted nih.gov |
| S3A | -Br | 5.75° | Planar nih.gov |
Advanced Materials Applications and Analytical Methodologies
Integration into Functional Materials for Opto-electronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs, if the acid is involved in film formation)
Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are foundational materials in the field of optoelectronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). rroij.comscispace.com The aluminum complex of 8-hydroxyquinoline, tris(8-hydroxyquinoline)aluminium (Alq3), is a classic and widely utilized material that serves as both an emissive and electron-transporting layer in OLED devices. wikipedia.orgscirp.org Similarly, other metal complexes, such as zinc 8-hydroxyquinoline (ZnQ2), have been investigated for their use as photoactive layers in organic optoelectronic devices. mdpi.comresearchgate.net These metal complexes exhibit favorable work functions, good electrical conductivity, and excellent charge carrier mobility. mdpi.com
While direct research on the specific application of 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid in OLEDs is not extensively documented, its structure suggests significant potential. The 8-hydroxyquinoline portion of the molecule provides the necessary core for forming luminescent metal chelates, which is the fundamental principle behind the utility of Alq3 and other similar complexes in OLEDs. wikipedia.orgscirp.org The key advantage of this compound lies in its acrylic acid group. This functional group offers a reactive site for polymerization, enabling the compound to be chemically integrated into a polymer backbone.
This polymerization capability could be leveraged to create highly stable, uniform thin films essential for OLED manufacturing. By forming a polymer, issues related to the sublimation of small molecules and morphological instability over time can be mitigated. The resulting polymer would have pendant 8-hydroxyquinoline units capable of chelating with metal ions like Al³⁺ or Zn²⁺, forming the emissive sites directly within a stable polymer matrix. This approach could lead to the development of solution-processable OLED materials with enhanced durability and performance.
Application in Smart Materials and Responsive Systems (e.g., pH-sensitive materials, stimuli-responsive gels)
The term "smart materials" refers to materials that can significantly change their properties in response to external stimuli. The dual-functionality of this compound makes it an excellent candidate for creating such materials, particularly those sensitive to pH. doi.org
The acrylic acid moiety is a well-known component in pH-responsive polymers. rsc.org At low pH values, the carboxylic acid groups (-COOH) are protonated and can form hydrogen bonds, leading to a collapsed or compact state in a hydrogel. As the pH increases above the pKa of poly(acrylic acid) (around 4.5), the carboxyl groups deprotonate to form carboxylate ions (-COO⁻). nih.gov The resulting electrostatic repulsion between the negatively charged chains causes the polymer network to swell significantly. doi.orgnih.gov
Simultaneously, the 8-hydroxyquinoline component also exhibits pH-dependent behavior, existing in equilibrium between its hydroxyl-form and a zwitterionic form where the phenolic proton transfers to the pyridine (B92270) nitrogen. scispace.com This property, combined with its metal-chelating ability, adds another layer of responsiveness.
By polymerizing this compound, it is possible to synthesize hydrogels that are not only pH-sensitive but also metal-responsive. Such gels would swell or shrink based on the ambient pH but could also undergo conformational or colorimetric changes upon exposure to specific metal ions due to the chelating action of the pendant 8-HQ groups. This dual-responsive nature could be exploited in various applications, such as controlled drug delivery systems where release is triggered by the specific pH and ionic environment of a target tissue, or in sensors that provide a visual response to the presence of both pH changes and heavy metal contaminants. Studies on copolymers of acrylic acid have demonstrated their significant pH sensitivity and potential in drug carrier systems. nih.govnih.govrsc.org
| Stimulus | Responsive Moiety | Resulting Change in Polymer System |
| Increasing pH | Acrylic Acid (-COOH → -COO⁻) | Electrostatic repulsion, causing hydrogel swelling. doi.orgnih.gov |
| Presence of Metal Ions | 8-Hydroxyquinoline | Chelation, leading to color change, fluorescence, or cross-linking. rroij.comscispace.com |
| Decreasing pH | Acrylic Acid (-COO⁻ → -COOH) | Loss of repulsion, causing hydrogel collapse. doi.orgnih.gov |
Use as Reagents in Metal Extraction and Separation Technologies
The ability of 8-hydroxyquinoline to form stable, often insoluble, chelate complexes with a wide range of metal ions is one of its most well-documented properties. scispace.com This makes it an exceptional reagent for the separation and extraction of metals from aqueous solutions. rroij.com this compound, as a derivative, retains this powerful chelating capability because it possesses the same bidentate ligand site formed by the phenolic oxygen and the pyridine nitrogen. scirp.org
The chelation process involves the displacement of the hydroxyl proton and the formation of coordinate bonds between the metal ion and both the oxygen and nitrogen atoms of the 8-HQ moiety. scispace.com This interaction leads to the formation of stable five-membered rings. The resulting metal quinolinolates are often neutral complexes that have low solubility in water, facilitating their separation through precipitation or extraction into an organic solvent. google.com
The presence of the acrylic acid group in this compound provides a significant advantage for modern separation technologies. This group can be used as a chemical handle to covalently graft the molecule onto solid supports like silica (B1680970) gel, resins, or polymer membranes. Immobilizing the chelating agent in this manner creates a solid-phase extraction material capable of selectively binding and removing target metal ions from a flowing stream, offering a reusable and efficient system for water purification or the recovery of valuable metals.
Table of Metal Ions Known to Form Complexes with the 8-Hydroxyquinoline Core:
| Metal Ion | Valency | Reference |
| Aluminum | Al³⁺ | rroij.comscispace.com |
| Zinc | Zn²⁺ | rroij.comscispace.com |
| Copper | Cu²⁺ | scispace.com |
| Iron | Fe³⁺ | scispace.com |
| Magnesium | Mg²⁺ | scispace.com |
| Manganese | Mn²⁺ | scispace.com |
| Nickel | Ni³⁺ | scispace.com |
| Bismuth | Bi²⁺ | scispace.com |
| Chromium | Cr³⁺ | nih.gov |
| Cadmium | Cd²⁺ | scirp.org |
Development for Chromatographic Applications and Analytical Detection
In analytical chemistry, 8-hydroxyquinoline and its derivatives are valuable reagents for the detection and quantification of metal ions. rroij.com This utility stems from two key properties: their ability to form colored complexes and their fluorescence behavior upon chelation. scispace.comscirp.org While 8-HQ itself is weakly fluorescent, its rigidity upon forming a chelate complex with a metal ion significantly enhances its fluorescence emission. rroij.com
This compound is well-suited for use in chromatographic methods, particularly as a post-column derivatization reagent. In this technique, a mixture of metal ions is first separated using a method like ion-exchange chromatography. The eluent from the column is then continuously mixed with a solution of the derivatizing agent—in this case, this compound. As the separated metal ions emerge from the column, they react with the reagent to form metal-8-hydroxyquinolinate complexes.
These complexes can then be detected by a downstream detector. If a UV-Vis spectrophotometer is used, the formation of the colored complexes can be monitored. More sensitively, a fluorescence detector can be used to measure the enhanced emission from the complexes, allowing for the quantification of metal ions at very low concentrations. scispace.com For instance, 8-HQ has been used for the fluorometric detection of Al³⁺ with detection limits in the sub-ppb range. scispace.com The acrylic acid functional group also offers the possibility of creating bonded stationary phases for high-performance liquid chromatography (HPLC), where the chelating agent is directly part of the column packing material for the separation of specific analytes.
Role in Supramolecular Chemistry and Self-Assembly of Ordered Structures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The molecular structure of this compound makes it an ideal building block for constructing complex, ordered supramolecular architectures. nih.gov
Several structural features contribute to this potential:
Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor and is well-known to form robust dimeric pairs with other carboxylic acid molecules. The 8-hydroxyl group can also participate in hydrogen bonding.
π-π Stacking: The large, planar, electron-deficient quinoline (B57606) ring system can engage in π-π stacking interactions with other aromatic systems, leading to the formation of ordered columnar or layered structures.
Metal Coordination: As extensively discussed, the 8-hydroxyquinoline unit is a potent chelating ligand. This allows it to act as a "molecular glue," linking metal ions to form one-, two-, or three-dimensional metal-organic coordination networks.
Future Research Directions and Concluding Perspectives
Design and Synthesis of Multi-Functionalized Analogues for Synergistic Effects
Future research will likely focus on the rational design and synthesis of multi-functionalized analogues of 3-(8-hydroxy-quinolin-2-yl)-acrylic acid to achieve synergistic effects. By incorporating additional functional groups onto the quinoline (B57606) ring or the acrylic acid backbone, it is possible to tailor the molecule's properties for specific applications. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and, consequently, the photophysical and electrochemical behavior of its metal complexes. nih.gov
The synthesis of such analogues can be achieved through various organic reactions. For example, electrophilic aromatic substitution reactions can be employed to introduce substituents at various positions on the quinoline ring. The acrylic acid moiety also offers a handle for further modification, such as esterification or amidation, to append other functional units. The goal is to create molecules where different functionalities work in concert to enhance performance, such as combining a potent chelating site with a photosensitive group to create light-responsive metal sensors or catalysts. Research into quinolinone carboxamides and hybrid derivatives has shown the potential of creating multi-target agents by combining different bioactive scaffolds. nih.gov
Exploration of Novel Coordination Architectures and Multimetallic Systems
The bifunctional nature of this compound, with its bidentate N,O-chelating site and a carboxylate group, makes it an excellent candidate for constructing novel coordination architectures and multimetallic systems. nih.govscispace.com The 8-hydroxyquinoline (B1678124) moiety readily forms stable complexes with a wide range of metal ions, while the carboxylate group can coordinate to the same or a different metal center, leading to the formation of coordination polymers, metal-organic frameworks (MOFs), and discrete polynuclear complexes. scirp.orgnih.govnih.govmdpi.com
Future investigations will likely explore the coordination of this ligand with various d- and f-block metal ions to generate materials with interesting magnetic, optical, and catalytic properties. The synthesis of heterometallic systems, where two or more different metal ions are incorporated in a controlled manner, is a particularly promising avenue. These multimetallic systems could exhibit cooperative effects, leading to enhanced catalytic activity or unique photophysical phenomena. The formation of 3D supramolecular architectures through noncovalent interactions, such as π-π stacking and hydrogen bonding, will also be a key area of study. nih.govbohrium.com
High-Throughput Screening and Combinatorial Chemistry for Material Discovery
The discovery of new materials based on this compound can be significantly accelerated by employing high-throughput screening (HTS) and combinatorial chemistry techniques. nih.govresearchgate.net Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the building blocks and reaction conditions. nih.gov For instance, a library of analogues of this compound could be synthesized with different substituents on the quinoline ring.
These libraries can then be screened using HTS methods to identify "hits" with desired properties, such as high fluorescence quantum yield, specific metal ion selectivity, or catalytic activity. nih.govmdpi.com Microdroplet-based reaction platforms are emerging as a powerful tool for the high-throughput synthesis and screening of compound libraries. nih.gov The combination of combinatorial synthesis and HTS represents a paradigm shift from traditional, one-at-a-time compound synthesis and testing, to a more efficient and data-driven approach to materials discovery. nih.govchemrxiv.org
Advancements in In Situ Spectroscopic Characterization Techniques for Dynamic Processes
To fully understand the formation mechanisms and dynamic behavior of materials derived from this compound, the application of advanced in situ spectroscopic techniques is crucial. Techniques such as in situ UV-Vis, fluorescence, and Raman spectroscopy can provide real-time information on the coordination events, structural transformations, and reaction kinetics during the self-assembly of coordination polymers or the formation of hybrid materials.
For example, monitoring the changes in the absorption and emission spectra of the ligand upon addition of a metal ion can provide insights into the binding stoichiometry and the nature of the metal-ligand interaction. In situ X-ray diffraction and scattering techniques can be used to follow the crystallization process of MOFs and coordination polymers, revealing the intermediate phases and the factors that control the final structure. This detailed mechanistic understanding is essential for the rational design and synthesis of materials with desired properties and for optimizing their performance.
Development of Hybrid Materials Integrating this compound with Nanostructures
A significant future direction lies in the development of hybrid materials that integrate this compound or its metal complexes with various nanostructures, such as nanoparticles, nanotubes, and nanosheets. beilstein-journals.org The acrylic acid functionality provides a convenient anchor point for covalently attaching the molecule to the surface of oxide-based nanomaterials or for polymerization to form functional polymer coatings. mdpi.com
For example, functionalizing magnetic nanoparticles with this ligand could lead to the development of recyclable catalysts or targeted drug delivery systems. Similarly, incorporating its fluorescent metal complexes into silica (B1680970) nanoparticles could result in highly stable and biocompatible fluorescent probes for bioimaging applications. The synergy between the molecular properties of the this compound unit and the unique physical and chemical properties of the nanostructure can lead to hybrid materials with enhanced performance and novel functionalities. beilstein-journals.orgmdpi.com The exploration of these hybrid systems opens up new possibilities in areas ranging from catalysis and sensing to nanomedicine and optoelectronics.
Q & A
Q. What are the standard synthetic routes for 3-(8-Hydroxy-quinolin-2-YL)-acrylic acid and its derivatives?
- Methodological Answer : Synthesis typically involves proton transfer reactions between quinoline-based precursors and acrylic acid derivatives. For example:
- Step 1 : React 8-hydroxyquinoline-2-carbaldehyde with malonic acid via Knoevenagel condensation to form the acrylic acid backbone.
- Step 2 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures).
- Step 3 : Characterize products using NMR (<sup>1</sup>H/<sup>13</sup>C), IR (to confirm carboxylic acid C=O stretch at ~1700 cm<sup>-1</sup>), and elemental analysis .
- Key Considerations : Optimize pH and temperature to prevent side reactions like decarboxylation.
Q. How to characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding patterns (e.g., quinoline N-O interactions).
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for high-temperature applications) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA PEL: 5 mg/m<sup>3</sup> for acrylic acid derivatives).
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How to optimize reaction conditions for synthesizing proton transfer salts to enhance yield?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethanol; DMSO increases solubility of quinoline derivatives but may reduce yield due to side reactions.
- Molar Ratios : Use a 1:1.2 molar ratio of quinoline precursor to acrylic acid to drive reaction completion (yields >80% reported in similar systems ).
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition. Monitor via in-situ FTIR for real-time carbonyl group tracking .
Q. How to design experiments to assess antimicrobial efficacy against resistant strains?
- Methodological Answer :
- Microbroth Dilution Assay :
Prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity).
Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using McFarland 0.5 standard inoculum (10<sup>8</sup> CFU/mL).
Compare MIC values with reference drugs (e.g., vancomycin for Gram-positive). Compounds with MIC ≤62.5 µg/mL are considered potent .
- Controls : Include growth controls (no compound) and solvent controls (DMSO-only) to validate results.
Q. How to address contradictions in antimicrobial activity data across studies?
- Methodological Answer :
- Strain Variability : Use standardized strains (e.g., ATCC references) to minimize discrepancies.
- Statistical Validation : Apply ANOVA to compare MIC values across replicates (p < 0.05 for significance).
- Meta-Analysis : Cross-reference data with structural analogs (e.g., sulfamoylphenylcarbamoyl derivatives showing MIC ranges of 31.25–125 µg/mL ).
Q. What computational methods are used to study the mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase). Focus on hydrogen bonding between the hydroxyl-quinoline moiety and active site residues.
- QSAR Studies : Correlate logP values with antimicrobial activity; derivatives with logP 2.5–3.5 show optimal membrane permeability .
- MD Simulations : Simulate 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
Q. How to investigate the compound’s role in radiosensitization?
- Methodological Answer :
- Clonogenic Assay : Irradiate HeLa cells (2–8 Gy) pre-treated with the compound (IC50 dose). Calculate survival fractions; a dose-enhancement ratio (DER) >1.5 indicates radiosensitization .
- Hypoxia Mimicry : Use cobalt chloride to induce hypoxia and measure ROS generation (e.g., via DCFH-DA assay). Compounds enhancing ROS under hypoxia may improve radiation efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
